REACTION_CXSMILES
|
[S:1](=[O:5])(=O)(O)[OH:2].[C:6]1([O:12][CH3:13])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.P(Cl)(Cl)([Cl:16])=O>>[CH3:13][O:12][C:6]1[CH:11]=[CH:10][C:9]([S:1]([Cl:16])(=[O:5])=[O:2])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
51.5 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
54 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
46 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
29 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice-water bath was removed
|
Type
|
WAIT
|
Details
|
Over approximately twenty minutes
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated to about 95° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained approximately two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured slowly into a mixture of 501.0 g ice, 250.0 ml water and 31.0 g of sodium chloride keeping the temperature under 11° C
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
each with 50.0 ml of ice water and dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)S(=O)(=O)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103.25 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |